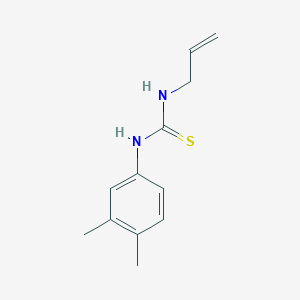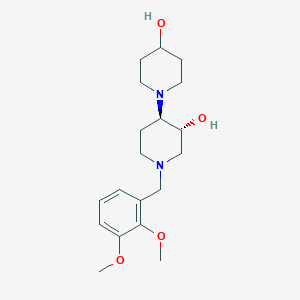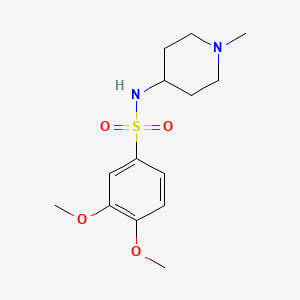
N-allyl-N'-(3,4-dimethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(3,4-dimethylphenyl)thiourea (ADPTU) is a chemical compound that belongs to the class of thioureas. It has been widely used in scientific research as a tool to investigate the mechanism of action of various biological processes. ADPTU has been synthesized using different methods, and its applications in biochemical and physiological studies have been extensively studied.
Mécanisme D'action
N-allyl-N'-(3,4-dimethylphenyl)thiourea acts as a thiourea derivative and can form hydrogen bonds with proteins and enzymes. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. N-allyl-N'-(3,4-dimethylphenyl)thiourea has also been shown to inhibit the activity of urease, which is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.
Biochemical and Physiological Effects:
N-allyl-N'-(3,4-dimethylphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-allyl-N'-(3,4-dimethylphenyl)thiourea has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-allyl-N'-(3,4-dimethylphenyl)thiourea has been shown to have antioxidant properties by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-N'-(3,4-dimethylphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and can be used at relatively high concentrations without causing harm to cells or tissues. However, N-allyl-N'-(3,4-dimethylphenyl)thiourea has some limitations for lab experiments. It has been shown to have low solubility in water, which can limit its use in aqueous solutions. In addition, N-allyl-N'-(3,4-dimethylphenyl)thiourea can react with other compounds in the cell culture medium, which can affect its activity.
Orientations Futures
There are several future directions for the use of N-allyl-N'-(3,4-dimethylphenyl)thiourea in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, particularly its interactions with proteins and enzymes. Additionally, N-allyl-N'-(3,4-dimethylphenyl)thiourea can be modified to improve its solubility and bioavailability, which can enhance its activity in lab experiments.
Méthodes De Synthèse
N-allyl-N'-(3,4-dimethylphenyl)thiourea can be synthesized using different methods. One of the most common methods is the reaction of allyl isothiocyanate with 3,4-dimethylaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain N-allyl-N'-(3,4-dimethylphenyl)thiourea. Other methods include the reaction of allylamine with 3,4-dimethylphenyl isothiocyanate or the reaction of allyl isocyanate with 3,4-dimethylaniline.
Applications De Recherche Scientifique
N-allyl-N'-(3,4-dimethylphenyl)thiourea has been widely used in scientific research as a tool to investigate the mechanism of action of various biological processes. It has been used to study the role of thioureas in the inhibition of enzymes such as urease and carbonic anhydrase. N-allyl-N'-(3,4-dimethylphenyl)thiourea has also been used to investigate the mechanism of action of drugs such as metformin, which is used to treat type 2 diabetes.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-4-7-13-12(15)14-11-6-5-9(2)10(3)8-11/h4-6,8H,1,7H2,2-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQOMYLUMYVEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4976175.png)
![N-methyl-6-(1-pyrrolidinyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4976179.png)


![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4976205.png)
![2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976210.png)

![4-(4-bromophenyl)-6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4976230.png)
![N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide](/img/structure/B4976233.png)
![5-{[5-(4-methoxy-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976245.png)
![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976246.png)
